7-Bromo-4-methylisoquinoline
Overview
Description
7-Bromo-4-methylisoquinoline is a useful research compound. Its molecular formula is C10H8BrN and its molecular weight is 222.08 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
7-Bromo-4-methylisoquinoline plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in studies involving the inhibition of specific kinases, which are enzymes that catalyze the transfer of phosphate groups. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to interact with the mitogen-activated protein kinase (MAPK) pathways, which play a crucial role in cell proliferation, differentiation, and apoptosis . By modulating these pathways, this compound can alter cellular responses to external stimuli.
Biological Activity
7-Bromo-4-methylisoquinoline is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, as well as its potential mechanisms of action based on recent studies.
Chemical Structure and Properties
This compound belongs to the isoquinoline family, characterized by a fused bicyclic structure containing a nitrogen atom. The presence of both a bromine atom and a methyl group at specific positions significantly influences its chemical reactivity and biological activity compared to other isoquinoline derivatives.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. In various studies, it has been tested against a range of bacterial strains, demonstrating effective inhibitory action. The exact mechanism is believed to involve interaction with bacterial enzymes or cellular components, leading to disrupted cellular functions.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies:
- In vitro Studies : In laboratory settings, this compound has shown cytotoxic effects against various cancer cell lines. For instance, one study reported an IC50 value of 11.0 μM against H1975 lung cancer cells, indicating significant growth inhibition (Table 1) .
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of key signaling pathways. It has been observed to increase the Bax/Bcl-2 ratio, promoting apoptotic processes while inhibiting cell migration and invasion .
Summary of Biological Activities
Activity Type | Observed Effect | IC50 Value (μM) | References |
---|---|---|---|
Antimicrobial | Inhibitory action against bacteria | N/A | |
Anticancer | Cytotoxicity against H1975 cells | 11.0 | |
Apoptosis Induction | Increased Bax/Bcl-2 ratio | N/A |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in cellular processes. For example, it has been noted to inhibit CYP1A2 and CYP2C19 enzymes, which are crucial for drug metabolism .
- Interaction with DNA : Similar compounds have shown the ability to interact with DNA topoisomerases, which are essential for DNA replication and repair processes. This interaction can lead to the disruption of cancer cell proliferation .
- Modulation of Signaling Pathways : By affecting key signaling pathways related to cell survival and apoptosis, this compound can enhance apoptotic signals in cancer cells while suppressing survival signals.
Case Studies
Recent studies have highlighted the potential applications of this compound in drug development:
- Case Study 1 : A research team synthesized derivatives of isoquinoline that included this compound and evaluated their anticancer activities. The study found that specific substitutions at the C-7 position significantly influenced bioactivity, suggesting a tailored approach for drug design .
- Case Study 2 : Another investigation focused on the compound's role in neuroprotection and cardioprotection, indicating broader therapeutic applications beyond oncology .
Properties
IUPAC Name |
7-bromo-4-methylisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-5-12-6-8-4-9(11)2-3-10(7)8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCNWNMFAYTPLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC2=C1C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679860 | |
Record name | 7-Bromo-4-methylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
958880-29-0 | |
Record name | 7-Bromo-4-methylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.